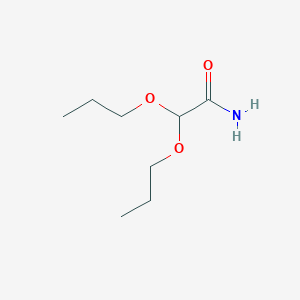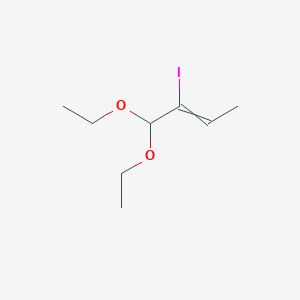
1,1-Diethoxy-2-iodobut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diethoxy-2-iodobut-2-ene: is an organic compound with the molecular formula C8H15IO2 It is a derivative of butene, featuring both diethoxy and iodo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-iodobut-2-ene can be synthesized through a multi-step process. One common method involves the reaction of 1-bromo-2-iodobut-2-ene with diethyl ether in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the bromine atom by the diethoxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diethoxy-2-iodobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of new substituted butene derivatives.
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1,1-Diethoxy-2-iodobut-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-diethoxy-2-iodobut-2-ene involves its reactivity due to the presence of both diethoxy and iodo groups. The iodine atom is a good leaving group, making the compound highly reactive in substitution reactions. The diethoxy groups can stabilize intermediates formed during reactions, facilitating various transformations. Molecular targets and pathways would depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1,1-Diethoxy-2-bromobut-2-ene: Similar structure but with a bromine atom instead of iodine.
1,1-Diethoxy-2-chlorobut-2-ene: Similar structure but with a chlorine atom instead of iodine.
1,1-Diethoxy-2-fluorobut-2-ene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 1,1-Diethoxy-2-iodobut-2-ene is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This makes it more reactive in substitution reactions, providing distinct advantages in certain synthetic applications.
Properties
CAS No. |
61147-88-4 |
|---|---|
Molecular Formula |
C8H15IO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
1,1-diethoxy-2-iodobut-2-ene |
InChI |
InChI=1S/C8H15IO2/c1-4-7(9)8(10-5-2)11-6-3/h4,8H,5-6H2,1-3H3 |
InChI Key |
DPRWNWPNCGRZCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=CC)I)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)

![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)
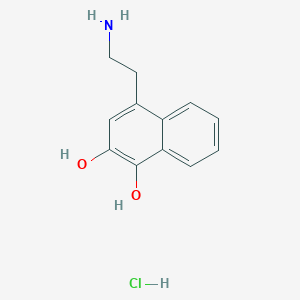
![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
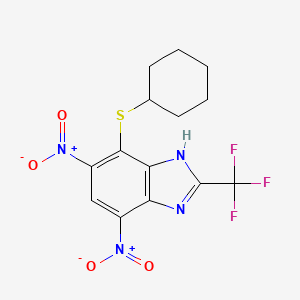
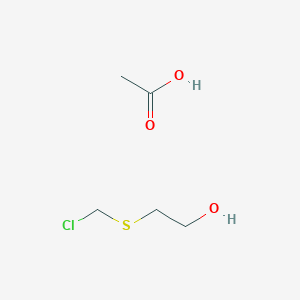
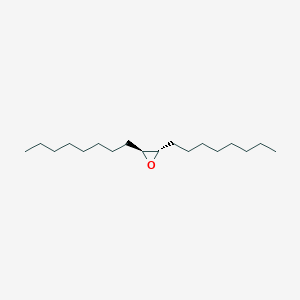
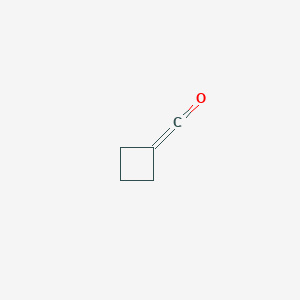
![2-{(E)-[(4-Aminophenyl)methylidene]amino}-3-methoxybenzoic acid](/img/structure/B14599285.png)
![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)
![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)
